(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound It features a unique structure with a nitroso group attached to a decahydropyrazino[2,3-b]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization with phenylselenyl chloride . This one-pot reaction enables the formation of the desired pyrazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular pathways and signaling mechanisms. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate key biological processes through its reactive functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for their use as kinase inhibitors in cancer treatment.
Pyrazole derivatives: Commonly used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Uniqueness
(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine is unique due to its specific nitroso group and decahydropyrazino scaffold, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
152585-09-6 |
---|---|
Molecular Formula |
C6H13N5O |
Molecular Weight |
171.204 |
IUPAC Name |
(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine |
InChI |
InChI=1S/C6H13N5O/c12-10-11-4-3-8-5-6(11)9-2-1-7-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
JYOOUYVQMJVHHK-PHDIDXHHSA-N |
SMILES |
C1CNC2C(N1)NCCN2N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.